Carbutamide-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

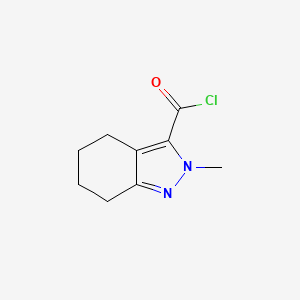

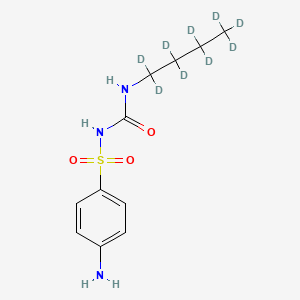

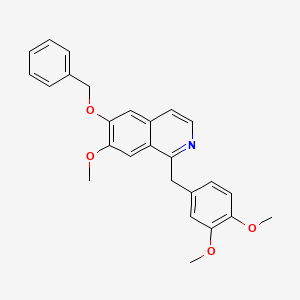

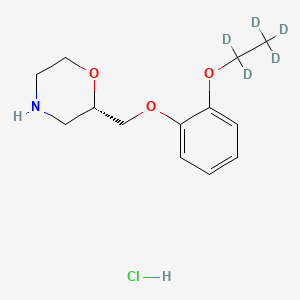

Carbutamide-d9 is a deuterated analog of carbutamide, a sulfonylurea drug primarily used in the treatment of type 2 diabetes. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification enhances the compound’s utility in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Applications De Recherche Scientifique

Carbutamide-d9 is extensively used in scientific research due to its stable isotope labeling. Some of its key applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Pathway Studies: Helps in tracing metabolic pathways in vivo.

Environmental Studies: Utilized as a standard for detecting environmental pollutants.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening

Safety and Hazards

The safety data sheet for Carbutamide-d9 indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing/eye protection/face protection when handling this compound .

Orientations Futures

Mécanisme D'action

Target of Action

Carbutamide, the parent compound of Carbutamide-d9, primarily targets the Sulfonylurea receptor 1 (SUR1) and Kir6.2 , which are components of the ATP-sensitive potassium (K-ATP) channels . These channels play a crucial role in insulin secretion in pancreatic beta cells .

Mode of Action

Carbutamide acts as a blocker of the K-ATP channels . By inhibiting these channels, it causes depolarization of the beta cells. This leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, thereby stimulating insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by Carbutamide involves the regulation of insulin secretion. The blocking of K-ATP channels and the subsequent increase in insulin secretion can have downstream effects on various metabolic processes, including glucose uptake and metabolism .

Result of Action

The primary molecular effect of Carbutamide’s action is the increased secretion of insulin. This can lead to a decrease in blood glucose levels, making it useful in the treatment of type 2 diabetes .

Analyse Biochimique

Biochemical Properties

Carbutamide-d9 plays a significant role in biochemical reactions, particularly in the context of diabetes research. It interacts with various enzymes and proteins involved in glucose metabolism. One of the primary interactions is with the ATP-sensitive potassium channels in pancreatic beta cells. By binding to these channels, this compound induces the release of insulin, thereby lowering blood glucose levels. Additionally, it interacts with cytochrome P450 enzymes, which are involved in its metabolism and degradation .

Cellular Effects

This compound influences several cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion by closing ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx. This process triggers the exocytosis of insulin-containing vesicles. Furthermore, this compound affects gene expression related to insulin production and glucose metabolism. It also impacts cellular metabolism by increasing glucose uptake and utilization in peripheral tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channels. This binding inhibits the channel’s activity, leading to cell depolarization and calcium influx. The increased intracellular calcium concentration stimulates insulin secretion. Additionally, this compound may influence the expression of genes involved in insulin synthesis and secretion, further enhancing its hypoglycemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. In vitro studies have shown that this compound maintains its activity for several hours, allowing for detailed kinetic studies. Long-term effects on cellular function include sustained insulin secretion and improved glucose metabolism, which are crucial for diabetes research .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively stimulates insulin secretion and lowers blood glucose levels without significant adverse effects. At higher doses, this compound may cause hypoglycemia and other toxic effects. Studies in rodents have shown that the compound can improve glucose tolerance and insulin sensitivity, making it a valuable tool for diabetes research .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions mediated by cytochrome P450 enzymes. The primary metabolites are excreted via the kidneys. The deuterium labeling allows for precise tracking of these metabolic pathways, providing insights into the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells, this compound is transported and distributed via specific transporters and binding proteins. It is primarily localized in the cytoplasm, where it interacts with ATP-sensitive potassium channels. The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. This distribution is crucial for its therapeutic effects and potential side effects .

Subcellular Localization

This compound is predominantly localized in the cytoplasm of pancreatic beta cells, where it exerts its insulinotropic effects. The compound may also be found in other cellular compartments, such as the endoplasmic reticulum, where it could influence protein synthesis and folding. The subcellular localization is essential for understanding its mechanism of action and potential off-target effects .

Méthodes De Préparation

The synthesis of Carbutamide-d9 involves the reaction of carbamide with a reagent containing deuterium. Several methods can be employed for this process, including catalytic hydrogenation and the replacement of hydrogen with deuterium in existing compounds. These methods ensure the incorporation of deuterium into the molecular structure, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

Carbutamide-d9 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Comparaison Avec Des Composés Similaires

Carbutamide-d9 is unique due to its deuterium labeling, which distinguishes it from other sulfonylurea drugs. Similar compounds include:

Carbutamide: The non-deuterated form, used primarily for diabetes treatment.

Tolbutamide: Another first-generation sulfonylurea with similar pharmacological effects.

Chlorpropamide: Known for its longer duration of action compared to carbutamide

This compound’s uniqueness lies in its enhanced stability and utility in research applications, making it a valuable tool in various scientific fields.

Propriétés

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-WRMMWXQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)

![14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B588076.png)